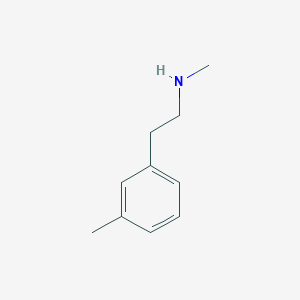

Methyl-(2-M-tolyl-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

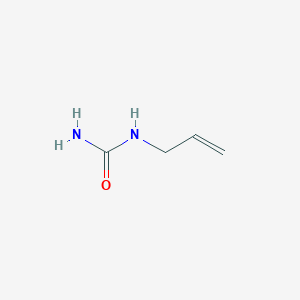

Methyl-(2-M-tolyl-ethyl)-amine, also known as 2-Methyl-2-aminotoluene, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent, acrid odor and a boiling point of 181°C. It is used as a precursor for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, dyes, and other specialty chemicals. It is also used as a reagent and catalyst in organic synthesis.

Scientific Research Applications

Synthesis of New Ureido Sugars

Research by Piekarska-Bartoszewicz and Tcmeriusz (1993) in the field of carbohydrate chemistry involved the use of amino acid esters in reactions to synthesize new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside. This study highlights the utility of amino compounds in the modification of sugars for potential applications in medicinal chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Stability of α-Trialkylsilyl Amino Acids

Liu and Sieburth (2005) investigated the stability of α-trialkylsilyl amino acids towards methanolysis, mimicking physiological conditions. Their findings suggest that the stability of these compounds can be significantly enhanced by minor modifications, indicating their potential in the development of bioactive peptides and pharmaceuticals (Liu & Sieburth, 2005).

Reductive Amination for N-Methyl- and N-Alkylamines

Senthamarai et al. (2018) reported on an expedient reductive amination process using cobalt oxide nanoparticles for the selective synthesis of N-methylated and N-alkylated amines. This method is noted for its convenience and cost-effectiveness, indicating its significance in the synthesis of life-science molecules and its industrial applications (Senthamarai et al., 2018).

Photocatalytic N-Methylation of Amines

Wang et al. (2018) explored the photocatalytic N-methylation of amines using a palladium-loaded titanium dioxide catalyst. This process facilitates the functionalization of heteroaromatic systems and pharmaceutical intermediates, showcasing the role of photocatalysis in organic synthesis and drug development (Wang et al., 2018).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes in contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and avoid breathing mist, gas, or vapors .

Properties

IUPAC Name |

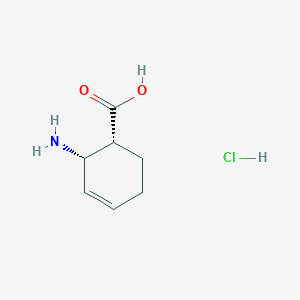

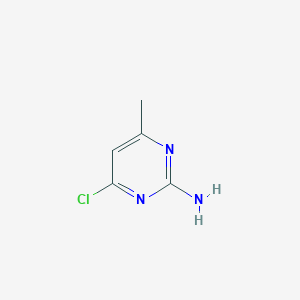

N-methyl-2-(3-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8,11H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKJKNZCZIBJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628814 |

Source

|

| Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137069-23-9 |

Source

|

| Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.